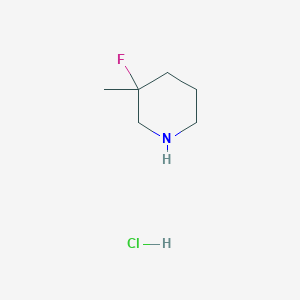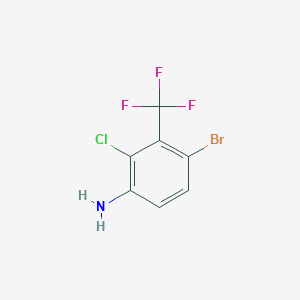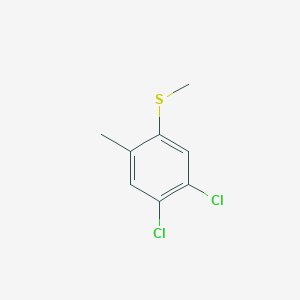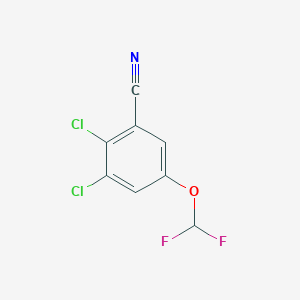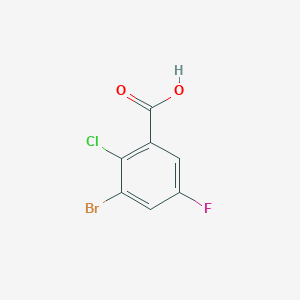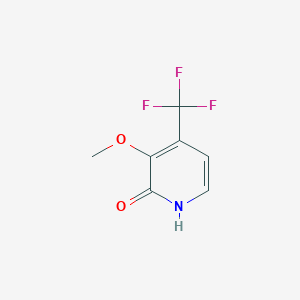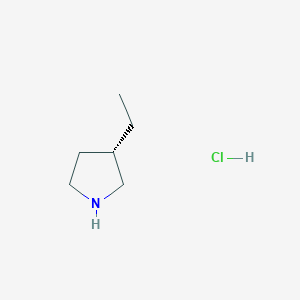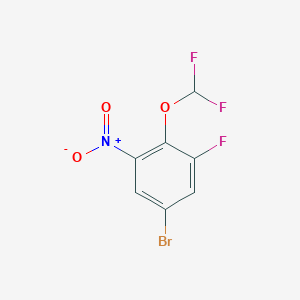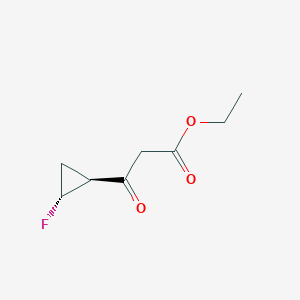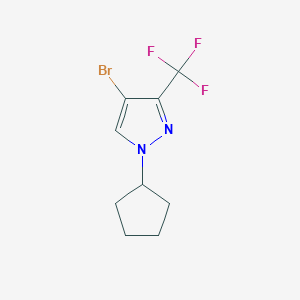
4-Bromo-1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole
Übersicht
Beschreibung
“4-Bromo-1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole” is a chemical compound with the molecular formula C9H10BrF3N2 . It has a molecular weight of 283.09 . The compound is typically stored in a refrigerator and is a colorless to pale-yellow to yellow-brown liquid .
Molecular Structure Analysis
The InChI code for “4-Bromo-1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole” is 1S/C9H10BrF3N2/c10-7-5-15(6-3-1-2-4-6)14-8(7)9(11,12)13/h5-6H,1-4H2 . This code provides a unique representation of the molecule’s structure.
Physical And Chemical Properties Analysis
“4-Bromo-1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole” is a colorless to pale-yellow to yellow-brown liquid . It has a molecular weight of 283.09 and a molecular formula of C9H10BrF3N2 .
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory and Antibacterial Applications
Trifluoromethylpyrazoles, a category that includes 4-Bromo-1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole, have been extensively studied for their potential as anti-inflammatory and antibacterial agents. The position of the trifluoromethyl group, especially on the 3- or 5-position of the pyrazole nucleus, significantly influences the activity profile of these compounds. This has led to a focused exploration of trifluoromethylpyrazoles in developing novel anti-inflammatory and antibacterial agents with minimal side effects (Kaur, Kumar, & Gupta, 2015).
Heterocyclic Chemistry and Synthesis
The structural reactivity of related pyrazoline compounds, such as 4-(dicyanomethylene)-3-methyl-1-phenyl-2-pyrazoline-5-ones, demonstrates their value as building blocks in synthesizing various heterocyclic compounds. These include pyrazolo-imidazoles, -thiazoles, spiropyridines, spiropyrroles, and spiropyrans. This highlights the importance of such compounds in the synthetic chemistry field for creating a wide range of heterocyclic compounds and dyes, reflecting the versatile applications of pyrazoline derivatives in medicinal chemistry and beyond (Gomaa & Ali, 2020).
Organometallic Chemistry
Research into hydridotris(pyrazolyl)borato complexes of Group 5 metals, which include vanadium, niobium, and tantalum complexes, provides insight into the inorganic and organometallic chemistry applications of pyrazole derivatives. These complexes are studied for their physico-chemical properties and potential modeling of metalloprotein interactions, like those in vanadium-histidine interactions in bromoperoxidase. This indicates the role of pyrazole derivatives in advancing the understanding of metal-protein interactions and the development of organometallic chemistry (Etienne, 1996).
Synthesis of Pyrazole Heterocycles
Pyrazole derivatives are acknowledged for their wide range of biological activities, serving as pharmacophores in many biologically active compounds. Their synthesis involves condensation followed by cyclization or multicomponent reactions (MCRs), either in a step-wise manner or in one pot. This adaptability in synthesis approaches facilitates the creation of heterocyclic systems that combine bioactive pyrazoles with other heterocyclic nuclei, extending the categories of biologically active compounds (Dar & Shamsuzzaman, 2015).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with this compound are H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and avoiding contact with skin and eyes .
Eigenschaften
IUPAC Name |
4-bromo-1-cyclopentyl-3-(trifluoromethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrF3N2/c10-7-5-15(6-3-1-2-4-6)14-8(7)9(11,12)13/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUEJPPJFVKAOAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=C(C(=N2)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



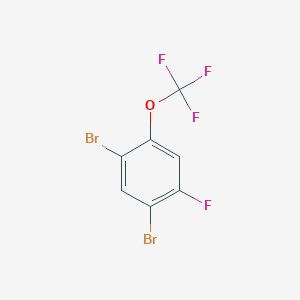
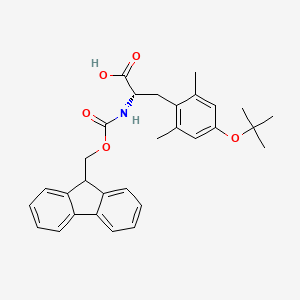
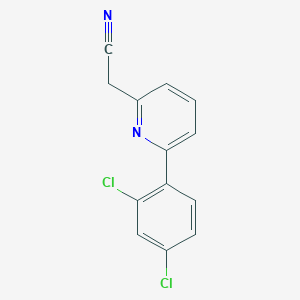
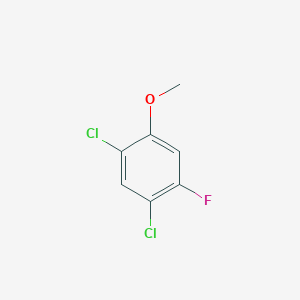
![5-Bromo-2-chlorothiazolo[5,4-b]pyridine](/img/structure/B1447388.png)
